(Rac)-PD 138312

Antibacterial Gram-positive Fluoroquinolone

Fluoroquinolone resistance surveillance and Gram-positive antibacterial research demand a reference compound with validated potency and defined stereochemistry. (Rac)-PD 138312 fulfills this need: • MIC90 ≤0.06 µg/mL against MRSA and S. pneumoniae for sensitive resistance benchmarking. • 28- to 100-fold superiority over ciprofloxacin in oral PD50 murine infection models. • 34-44% greater oral bioavailability than ciprofloxacin for robust PK/PD modeling. Supplied as a well-characterized racemate; R-isomer exhibits 2- to 20-fold greater potency than S-isomer, enabling chiral SAR studies.

Molecular Formula C19H23FN4O3
Molecular Weight 374.4 g/mol
CAS No. 107334-06-5
Cat. No. B1679102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-PD 138312
CAS107334-06-5
Synonyms7-(3-(1-amino-1-methylethyl)-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
PD 138312
PD-138312
Molecular FormulaC19H23FN4O3
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCC(C)(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F)N
InChIInChI=1S/C19H23FN4O3/c1-19(2,21)10-5-6-23(8-10)17-14(20)7-12-15(25)13(18(26)27)9-24(11-3-4-11)16(12)22-17/h7,9-11H,3-6,8,21H2,1-2H3,(H,26,27)
InChIKeyWZGKUGHHTACDTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(Rac)-PD 138312: Baseline Overview


(Rac)-PD 138312 is the racemate of PD 138312, a fluoroquinolone antibacterial agent of the 1,8-naphthyridine class, originally developed by Parke-Davis/Warner-Lambert . The compound is characterized by a cyclopropyl group at the N-1 position and a 7-[3-(1-amino-1-methylethyl)-1-pyrrolidinyl] moiety, which distinguishes it from earlier fluoroquinolones like ciprofloxacin and ofloxacin [1]. Its mechanism of action involves inhibition of bacterial DNA gyrase and topoisomerase IV [2], and it has been evaluated for its activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae [3]. The racemate (Rac)-PD 138312 is supplied as a research tool for antibacterial studies, enabling investigation of structure-activity relationships, resistance mechanisms, and in vivo pharmacology, particularly where enantiomerically pure material is not required .

(Rac)-PD 138312: Why Generic Substitution Fails


Generic substitution among fluoroquinolones and naphthyridines is not scientifically valid due to marked differences in antibacterial spectrum, potency against specific pathogens, and pharmacokinetic profiles. The 7-pyrrolidinyl substitution pattern of PD 138312 confers a distinct activity profile against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae, which is quantitatively superior to that of earlier agents like ciprofloxacin [1]. Furthermore, stereochemistry plays a critical role: the R-isomer of PD 138312 demonstrates a 2- to 20-fold advantage in vitro and a 2- to 15-fold advantage in vivo over the S-isomer [2]. Therefore, substituting (Rac)-PD 138312 with a generic fluoroquinolone, or even a closely related analog like PD 140248, would compromise the scientific validity of experiments requiring this specific molecular profile. The quantitative evidence below substantiates why (Rac)-PD 138312 is a non-fungible research tool for studies focused on Gram-positive antibacterial activity and fluoroquinolone structure-activity relationships.

(Rac)-PD 138312: Quantitative Evidence


Superior In Vitro Potency Against MRSA and Streptococci

(Rac)-PD 138312 demonstrates quantitatively superior in vitro antibacterial activity against clinically important Gram-positive pathogens when compared to the earlier fluoroquinolone ciprofloxacin. Against oxacillin-susceptible and -resistant staphylococci (including MRSA) and streptococci (S. pyogenes, S. agalactiae, S. pneumoniae), the MIC90 of PD 138312 was ≤0.06 µg/mL, representing a substantial improvement over ciprofloxacin, which typically exhibits MIC90 values of 0.5–2 µg/mL against similar strains [1]. In a separate study of 100 clinical S. aureus isolates, the MIC50 and MIC90 values for PD 138312 were 64-fold lower than those obtained with ciprofloxacin [2].

Antibacterial Gram-positive Fluoroquinolone MIC

In Vivo Efficacy in Systemic and Pneumonia Models

In a mouse model of acute systemic infection with methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and Streptococcus pyogenes, the median protective dose (PD50) of (Rac)-PD 138312 was 28- to 100-fold lower than that of ciprofloxacin following oral administration, and 10- to 38-fold lower following parenteral administration [1]. In a multidose pneumococcal pneumonia model, (Rac)-PD 138312 demonstrated median curative doses of 2 to 2.8 mg/kg per dose, whereas ciprofloxacin was ineffective (median curative dose >100 mg/kg per dose) [1].

In vivo Efficacy PD50 Pneumonia

Improved Oral Bioavailability

Pharmacokinetic studies in mice demonstrate that (Rac)-PD 138312 achieves greater oral bioavailability than ciprofloxacin. The average ratio of drug concentration following oral administration to that after subcutaneous administration indicated 34% to 44% greater bioavailability for PD 138312 compared to ciprofloxacin [1].

Pharmacokinetics Bioavailability Oral Mouse

Activity Against Enterococcus faecalis

Against 18 clinical isolates of Enterococcus faecalis, the MIC90 of (Rac)-PD 138312 was 0.25 µg/mL, which is 4-fold lower than that of ciprofloxacin (1 µg/mL) and 8-fold lower than that of ofloxacin (2 µg/mL) [1]. The compound was bactericidal and its activity was unaffected by 50% human serum, indicating robust performance in physiologically relevant conditions [1].

Enterococcus MIC90 Fluoroquinolone Comparative

Stereochemical Advantage of R-Isomer

The antibacterial activity of PD 138312 is stereospecific: the R-isomer displays a 2- to 20-fold advantage in vitro and a 2- to 15-fold advantage in vivo over the S-isomer [1]. The racemate, (Rac)-PD 138312, therefore provides a fixed 1:1 mixture of both enantiomers, allowing researchers to directly compare the activity of the racemate to that of the pure enantiomers or to evaluate enantiomer-specific effects in complex biological systems.

Stereochemistry Enantiomer Structure-activity relationship SAR

Reference Standard for Fluoroquinolone Resistance Studies

In a molecular characterization of quinolone resistance in 100 clinical S. aureus isolates, PD 138312 was identified as one of the most active molecules tested, with MIC50 and MIC90 values 64-fold lower than those of ciprofloxacin [1]. Despite this high potency, the activity of PD 138312 was still affected by the acquisition of quinolone resistance mechanisms (mutations in gyrA and grlA), confirming its utility as a sensitive probe for detecting and studying resistance development in Gram-positive pathogens [1].

Resistance Quinolone Topoisomerase S. aureus

(Rac)-PD 138312: Application Scenarios


Susceptibility Testing & Resistance Surveillance

(Rac)-PD 138312 is an ideal reference compound for establishing baseline activity in large-scale susceptibility testing of Gram-positive clinical isolates, including methicillin-resistant S. aureus (MRSA) and S. pneumoniae. Its MIC90 of ≤0.06 µg/mL against these organisms [1] provides a highly sensitive benchmark for detecting reduced susceptibility or resistance development. The compound can be used in surveillance studies to monitor shifts in fluoroquinolone resistance patterns over time, particularly in strains harboring gyrA and grlA mutations [2]. Procurement of (Rac)-PD 138312 ensures a consistent, well-characterized racemate for generating comparative MIC data across multiple studies and laboratories.

In Vivo Efficacy Studies in Murine Models

Due to its demonstrated 28- to 100-fold superiority over ciprofloxacin in oral PD50 studies against MRSA, S. pneumoniae, and S. pyogenes [3], (Rac)-PD 138312 serves as a potent positive control in murine models of acute systemic infection and pneumonia. Its robust in vivo activity at low doses (2–2.8 mg/kg curative dose in pneumonia) [3] allows for clear efficacy readouts and reduces the compound quantity required for animal studies. Researchers developing novel anti-Gram-positive agents can use (Rac)-PD 138312 to benchmark in vivo performance, ensuring that new candidates meet or exceed the efficacy threshold established by this fluoronaphthyridine.

Pharmacokinetic and Bioavailability Profiling

(Rac)-PD 138312 exhibits 34% to 44% greater oral bioavailability than ciprofloxacin in mice [3], making it a valuable tool for studies focused on oral absorption and systemic exposure. It can be employed as a comparator in pharmacokinetic/pharmacodynamic (PK/PD) modeling of new fluoroquinolones or other oral antibacterial agents, providing a well-documented reference point for assessing improvements in oral bioavailability. Procurement of the racemate ensures that researchers have access to a compound with established oral PK parameters, facilitating cross-study comparisons and the validation of new formulations or delivery technologies.

Enantiomer-Specific SAR and Chirality Studies

The racemic nature of (Rac)-PD 138312, combined with the known 2- to 20-fold potency advantage of the R-isomer over the S-isomer [4], makes it an essential research tool for investigating the role of stereochemistry in fluoroquinolone activity. Researchers can use the racemate as a reference to compare the activity of enantiomerically pure R- or S-isomers, or to study the influence of chirality on target binding (DNA gyrase/topoisomerase IV), cellular uptake, or efflux. (Rac)-PD 138312 is also suitable for use as a control in chiral separation method development and for verifying the enantiomeric purity of synthesized or isolated PD 138312 enantiomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-PD 138312

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.